2-(1-Benzothien-2-yl)pyrrolidine

Beschreibung

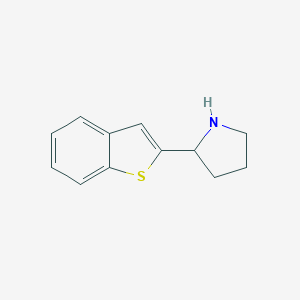

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1-benzothiophen-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-2-6-11-9(4-1)8-12(14-11)10-5-3-7-13-10/h1-2,4,6,8,10,13H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJFJEFPNFNWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298009 | |

| Record name | Pyrrolidine, 2-benzo[b]thien-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524674-18-8 | |

| Record name | Pyrrolidine, 2-benzo[b]thien-2-yl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524674-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 2-benzo[b]thien-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Benzothien 2 Yl Pyrrolidine

Classical Synthetic Routes and Their Mechanistic Investigations

Classical approaches to the synthesis of 2-(1-Benzothien-2-yl)pyrrolidine typically involve multi-step sequences starting from readily available benzothiophene (B83047) precursors. These routes are often characterized by the sequential construction of the pyrrolidine (B122466) ring onto the benzothiophene scaffold.

Multi-step Synthesis Approaches

A plausible and well-documented strategy for constructing the 2-substituted pyrrolidine ring involves the initial formation of a succinimide (pyrrolidine-2,5-dione) intermediate, which is subsequently reduced to the desired pyrrolidine. This approach offers a reliable method for assembling the core structure. A representative multi-step synthesis is outlined below, adapted from methodologies used for structurally similar compounds mdpi.com.

The synthesis commences with benzo[b]thiophene-2-carboxaldehyde. The key stages are:

Knoevenagel Condensation: The initial step involves the reaction of benzo[b]thiophene-2-carboxaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate, to form an unsaturated diester mdpi.com.

Michael Addition: The resulting α,β-unsaturated system undergoes a conjugate addition. The addition of potassium cyanide (KCN) is a common method to introduce a cyano group, leading to an intermediate that contains the necessary carbon framework mdpi.com.

Hydrolysis and Decarboxylation: The intermediate is then subjected to hydrolysis, typically under acidic or basic conditions. This step converts the nitrile and ester groups into carboxylic acids. Subsequent heating often leads to decarboxylation, yielding 2-(benzo[b]thiophen-2-yl)succinic acid mdpi.com.

Cyclization to Succinimide: The resulting succinic acid derivative is cyclized to form the corresponding 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione. This is typically achieved by heating with ammonia, a primary amine, or urea.

Reduction of Succinimide: The final and crucial step is the complete reduction of both carbonyl groups of the succinimide ring to methylene groups. This transformation can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes, yielding the target molecule, this compound.

Interactive Data Table: Classical Synthesis Steps

| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product |

| 1 | Knoevenagel Condensation | Benzo[b]thiophene-2-carboxaldehyde, Diethyl malonate | Piperidine, Acetic Acid | Diethyl 2-(benzo[b]thiophen-2-ylmethylene)malonate |

| 2 | Michael Addition | Diethyl 2-(benzo[b]thiophen-2-ylmethylene)malonate | Potassium Cyanide (KCN) | Diethyl 2-(benzo[b]thiophen-2-yl)-2-cyano-succinate |

| 3 | Hydrolysis/Decarboxylation | Diethyl 2-(benzo[b]thiophen-2-yl)-2-cyano-succinate | HCl or NaOH (aq), Heat | 2-(Benzo[b]thiophen-2-yl)succinic acid |

| 4 | Imide Formation | 2-(Benzo[b]thiophen-2-yl)succinic acid | Ammonia (aq), Heat | 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione |

| 5 | Reduction | 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | Lithium Aluminum Hydride (LiAlH₄) | This compound |

Key Reaction Steps and Intermediate Derivations

The success of the classical synthesis hinges on several key chemical transformations and the stability of the intermediates formed.

Knoevenagel Condensation: This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. The mechanism involves the deprotonation of the active methylene compound by a base (e.g., piperidine) to form a carbanion, which then attacks the aldehyde carbonyl group. Subsequent protonation and elimination of water yield the condensed product.

Michael Addition of Cyanide: The addition of the cyanide ion to the α,β-unsaturated diester is a nucleophilic conjugate addition. The cyanide anion attacks the β-carbon of the double bond, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the addition product. This step is critical for building the four-carbon chain required for the pyrrolidine ring.

Formation and Reduction of the Succinimide Intermediate: The dicarboxylic acid intermediate, 2-(benzo[b]thiophen-2-yl)succinic acid, is a stable, isolable compound mdpi.com. Its conversion to the succinimide ring provides a robust heterocyclic precursor. The final reduction with a strong hydride donor like LiAlH₄ proceeds via the nucleophilic attack of hydride ions on the amide carbonyls, leading to the formation of amine and alcohol functionalities, which are further reduced to the fully saturated pyrrolidine ring. The mechanism involves the formation of aluminate complexes which are then hydrolyzed during workup.

Modern and Optimized Synthetic Strategies

To overcome the limitations of classical multi-step syntheses, such as harsh reaction conditions, stoichiometric waste, and lack of stereocontrol, modern synthetic strategies are increasingly being applied.

Catalytic Methods in Stereoselective Synthesis

The target compound possesses a chiral center at the C2 position of the pyrrolidine ring. Stereoselective synthesis is therefore highly desirable to produce enantiomerically pure forms.

Catalytic Asymmetric Hydrogenation: A powerful strategy involves the synthesis of a prochiral precursor, such as 2-(1-benzothien-2-yl)-1H-pyrrole, followed by asymmetric hydrogenation. Chiral transition-metal catalysts, often based on rhodium, ruthenium, or iridium complexed with chiral phosphine ligands (e.g., BINAP), can effectively reduce the pyrrole (B145914) ring with high enantioselectivity. The substrate's directing group can influence the stereochemical outcome of the hydrogenation nih.gov.

Asymmetric [3+2] Cycloaddition: 1,3-dipolar cycloaddition reactions between an azomethine ylide and a suitable dipolarophile represent an efficient method for constructing the pyrrolidine ring. The use of a chiral catalyst, typically a Lewis acid complex of copper or silver, can control the facial selectivity of the cycloaddition, leading to enantioenriched spiro-pyrrolidine derivatives mdpi.com. A potential route could involve the reaction of a benzothiophene-derived alkene with an azomethine ylide generated in situ from an amino acid ester and an aldehyde in the presence of a chiral catalyst.

Intramolecular C-H Amination: Direct functionalization of C-H bonds is an increasingly important strategy. A copper-catalyzed intramolecular amination of an N-substituted amine containing the benzothiophene moiety could form the pyrrolidine ring in a single, atom-economical step. Mechanistic studies suggest these reactions can proceed through Cu(I)/Cu(II) or Cu(I)/Cu(III) catalytic cycles, and the choice of ligand is crucial for reactivity and selectivity nih.gov.

Interactive Data Table: Comparison of Potential Catalytic Methods

| Method | Precursor Type | Catalyst Class | Key Advantage |

| Asymmetric Hydrogenation | Substituted Pyrrole | Chiral Rh, Ru, Ir complexes | High enantioselectivity, well-established |

| [3+2] Cycloaddition | Benzothiophene-alkene | Chiral Cu, Ag Lewis Acids | Rapid construction of ring, high diastereoselectivity |

| Intramolecular C-H Amination | N-haloalkylamine | Copper complexes | High atom economy, direct C-N bond formation |

Flow Chemistry Applications in Production

Translating multi-step syntheses into continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability researchgate.netbohrium.com. The classical synthesis of this compound is a prime candidate for adaptation to a flow chemistry platform.

A telescoped flow synthesis could be designed where the starting materials are pumped through a series of reactors, with reagents added at appropriate points. For example, the Knoevenagel condensation could occur in a heated reactor coil, with the output stream mixing with a stream of KCN in a second module. The use of flow reactors allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities while minimizing byproduct formation researchgate.netjst.org.in. Furthermore, hazardous reagents like KCN can be handled in a closed, automated system, significantly enhancing operational safety. The subsequent hydrolysis, cyclization, and reduction steps could also be integrated into the continuous line, potentially enabling a "raw material-to-product" synthesis without the isolation of intermediates researchgate.net.

Green Chemistry Principles in Synthetic Design

Applying the principles of green chemistry is essential for developing sustainable synthetic routes. The classical synthesis can be evaluated and improved based on these principles unibo.itnih.gov.

Waste Prevention: The classical route generates significant waste from stoichiometric reagents and solvents. Catalytic methods, particularly C-H amination, drastically improve atom economy and reduce waste nih.gov.

Safer Solvents and Auxiliaries: Traditional organic solvents like toluene or dichloromethane could be replaced with greener alternatives such as 2-methyltetrahydrofuran, or by using solvent-free conditions where possible .

Design for Energy Efficiency: Flow chemistry processes are often more energy-efficient than batch reactions due to superior heat transfer and the elimination of energy-intensive heating and cooling cycles of large reactors jst.org.in.

Use of Catalysis: Shifting from stoichiometric reagents (e.g., strong bases in condensation, large excess of reducing agents) to catalytic alternatives is a core principle of green chemistry. The use of recoverable heterogeneous catalysts can further enhance the sustainability of the process rsc.orgnih.gov.

Safer Chemistry: The use of highly toxic reagents like potassium cyanide poses significant safety and environmental risks. Alternative synthetic strategies that avoid such reagents, for example, via rearrangement reactions or building the ring from different precursors, would represent a significant green improvement.

Interactive Data Table: Green Chemistry Analysis of the Synthesis

| Green Chemistry Principle | Classical Route Assessment | Potential Improvement |

| Atom Economy | Poor (multiple steps, stoichiometric reagents) | Catalytic C-H amination, cycloaddition reactions |

| Safer Reagents | Use of highly toxic KCN | Develop cyanide-free synthetic routes |

| Safer Solvents | Often uses chlorinated or aromatic hydrocarbons | Switch to bio-based solvents, water, or supercritical fluids |

| Energy Efficiency | Multiple heating/cooling cycles in batch processing | Implementation of a continuous flow process |

| Catalysis | Limited use, relies on stoichiometric reagents | Employ asymmetric catalysis or reusable heterogeneous catalysts |

Comparative Analysis of Synthetic Efficiency and Yield

The reductive cyclization of a γ-chloro-N-tert-butanesulfinyl ketimine is a robust and highly diastereoselective method for the synthesis of 2-substituted pyrrolidines. nih.govnih.gov This approach would commence with the Friedel-Crafts acylation of 1-benzothiophene with 4-chlorobutyryl chloride to yield 4-chloro-1-(1-benzothien-2-yl)butan-1-one. This ketone is then condensed with a chiral sulfinamide, such as (R)- or (S)-2-methylpropane-2-sulfinamide, to form the corresponding N-tert-butanesulfinyl imine. Subsequent reduction and intramolecular cyclization afford the N-sulfinyl-protected this compound. The final step involves the removal of the sulfinyl group under acidic conditions. This method is known for its high yields, often exceeding 85% over the cyclization and deprotection steps, and excellent stereocontrol. nih.gov

A second promising route is the biocatalytic synthesis using ω-transaminases . nih.govacs.org This method also utilizes 4-chloro-1-(1-benzothien-2-yl)butan-1-one as the starting material. A transaminase enzyme facilitates the asymmetric amination of the ketone and subsequent intramolecular cyclization to directly produce the chiral pyrrolidine. This approach is advantageous due to its environmentally benign nature, operating under mild reaction conditions. The yields for analogous 2-arylpyrrolidines can be variable, ranging from low to excellent (10-90%), but the enantioselectivity is typically outstanding, often exceeding 95% enantiomeric excess (ee). nih.govacs.org The efficiency of this method is highly dependent on the specific enzyme's activity towards the benzothiophene-containing substrate.

The third methodology involves the copper-catalyzed intermolecular carboamination of 2-vinyl-1-benzothiophene . nih.govnih.gov This reaction would involve the coupling of 2-vinyl-1-benzothiophene with an aminating agent, such as potassium N-carbamoyl-β-aminoethyltrifluoroborate, in the presence of a copper catalyst. This method offers a convergent approach to the pyrrolidine ring system. While yields for similar reactions are reported to be good (around 80%), this strategy's viability hinges on the successful synthesis and stability of 2-vinyl-1-benzothiophene. nih.gov

| Synthetic Methodology | Key Starting Material | Potential Advantages | Potential Challenges | Reported Yields (for analogous compounds) |

|---|---|---|---|---|

| Reductive Cyclization of γ-Chloro-N-tert-butanesulfinyl Ketimine | 4-chloro-1-(1-benzothien-2-yl)butan-1-one | High yields, excellent stereocontrol, well-established methodology. | Multi-step process, requires stoichiometric chiral auxiliary. | 87-98% nih.gov |

| Biocatalytic Synthesis using Transaminases | 4-chloro-1-(1-benzothien-2-yl)butan-1-one | High enantioselectivity, environmentally friendly, mild conditions. | Yields can be substrate-dependent, requires screening of enzymes. | 10-90% nih.govacs.org |

| Copper-Catalyzed Carboamination | 2-vinyl-1-benzothiophene | Convergent approach. | Requires synthesis of a potentially unstable vinylarene precursor. | ~82% nih.gov |

Chiral Synthesis and Enantioselective Preparation of this compound Enantiomers

The preparation of specific enantiomers of this compound is crucial for its potential applications. The synthetic methodologies discussed above can be adapted for the enantioselective synthesis of this compound.

The diastereoselective addition of Grignard reagents to a γ-chlorinated N-tert-butanesulfinyl imine offers a reliable route to either enantiomer of the target compound. nih.govrsc.org The chirality is introduced through the use of an enantiopure N-tert-butanesulfinamide auxiliary. For instance, condensation of 4-chloro-1-(1-benzothien-2-yl)butan-1-one with (R)-2-methylpropane-2-sulfinamide would lead to the (R)-N-sulfinylimine. Subsequent reductive cyclization typically proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group, to afford one diastereomer of the N-sulfinyl pyrrolidine. Acid-catalyzed removal of the sulfinyl group then yields the corresponding enantiomer of this compound. By starting with (S)-2-methylpropane-2-sulfinamide, the opposite enantiomer can be prepared. The choice of reducing agent can also influence the stereochemical outcome, providing access to both diastereomers from a single sulfinylimine precursor. nih.gov

Biocatalysis with ω-transaminases provides a direct entry to enantiomerically enriched 2-arylpyrrolidines. nih.govacs.org The enantioselectivity is governed by the specific enzyme used. A screening of a library of (R)- and (S)-selective transaminases would be necessary to identify the optimal biocatalyst for the conversion of 4-chloro-1-(1-benzothien-2-yl)butan-1-one. The use of an (R)-selective transaminase would yield (R)-2-(1-benzothien-2-yl)pyrrolidine, while an (S)-selective enzyme would produce the (S)-enantiomer, both typically with very high enantiomeric excess. nih.govacs.org

For the copper-catalyzed carboamination , achieving enantioselectivity would necessitate the development of a chiral ligand for the copper catalyst. While the reported procedure is not asymmetric, the field of asymmetric copper catalysis is well-developed. A chiral bisoxazoline (BOX) or phosphine ligand could potentially be employed to induce enantioselectivity in the cyclization step. The development of such a process would require significant optimization of the ligand, catalyst, and reaction conditions to achieve high enantiomeric excess.

| Methodology | Source of Chirality | Control of Enantioselectivity | Reported Enantiomeric Excess (for analogous compounds) |

|---|---|---|---|

| Reductive Cyclization of N-tert-butanesulfinyl Imine | Chiral N-tert-butanesulfinamide auxiliary | Choice of (R)- or (S)-auxiliary and reducing agent. | >99:1 dr nih.gov |

| Biocatalytic Synthesis using Transaminases | Chiral enzyme | Selection of (R)- or (S)-selective transaminase. | ≥95% ee nih.govacs.org |

| Asymmetric Copper-Catalyzed Carboamination | Chiral ligand | Design and selection of an appropriate chiral ligand for the copper catalyst. | Not yet reported for this specific reaction type. |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic molecules in solution. For 2-(1-Benzothien-2-yl)pyrrolidine, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to understand the spatial relationships between different parts of the molecule.

¹H NMR and ¹³C NMR Spectral Assignment

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the benzothiophene (B83047) ring system and the pyrrolidine (B122466) ring. The aromatic protons of the benzo[b]thiophene moiety typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons provide definitive information about the substitution pattern on the benzene (B151609) ring portion. Protons on the thiophene (B33073) ring of the benzothiophene system also have characteristic shifts.

The pyrrolidine ring protons would present a more complex pattern in the upfield region of the spectrum. The methine proton at the C2 position, being adjacent to both the nitrogen atom and the benzothiophene ring, would likely appear as a multiplet. The methylene (B1212753) protons of the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopic nature, further complicated by coupling to each other and to the adjacent methine and NH protons. The NH proton of the pyrrolidine ring would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the benzothiophene ring would resonate in the aromatic region (approximately δ 120-145 ppm), with quaternary carbons showing different intensities compared to protonated carbons. The carbons of the pyrrolidine ring would appear in the aliphatic region, with the C2 carbon atom shifted downfield due to its proximity to the electronegative nitrogen and the aromatic system.

| Atom | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

| Benzothiophene H/C | 7.0 - 8.5 (m) | 120 - 145 |

| Pyrrolidine-C2-H | 4.0 - 4.5 (m) | 60 - 70 |

| Pyrrolidine-CH₂ | 1.8 - 3.5 (m) | 25 - 55 |

| Pyrrolidine-NH | 1.5 - 4.0 (br s) | - |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. The molecular formula of the compound is C₁₂H₁₃NS, which corresponds to an exact mass of 203.0769. An HRMS measurement provides an experimental mass value very close to this theoretical value (e.g., within 0.0001 Da), which serves as unambiguous confirmation of the elemental composition of the molecule, distinguishing it from other potential compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Features

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation would likely involve characteristic losses from both the pyrrolidine and benzothiophene moieties.

A common fragmentation pathway for N-heterocycles like pyrrolidine involves alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. The most predictable and often dominant fragmentation would be the cleavage of the bond between the two ring systems, leading to two primary fragment ions: one corresponding to the protonated benzothiophene moiety and the other to the pyrrolidine ring. Studies on related α-pyrrolidinophenone cathinones consistently show the loss of the neutral pyrrolidine molecule (71 Da) as a major fragmentation pathway. wvu.edu Another characteristic fragmentation would involve the benzothiophene ring, which can undergo cleavage to produce ions characteristic of this aromatic system.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound (Note: This table is predictive, based on general fragmentation rules and data from related compounds.)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 203 | [M]⁺ or [M+H]⁺ | Molecular Ion |

| 134 | [C₈H₆S]⁺ | Benzothiophene fragment after cleavage |

| 70 | [C₄H₈N]⁺ | Pyrrolidine fragment after cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A notable band would be the N-H stretching vibration of the secondary amine in the pyrrolidine ring, typically appearing in the region of 3300-3500 cm⁻¹. C-H stretching vibrations would also be observed: aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic benzothiophene ring would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the pyrrolidine ring would be found in the fingerprint region, typically between 1020-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes of the benzothiophene system, often give rise to strong and sharp signals in the Raman spectrum, which can be weak in the IR spectrum. The C-S stretching vibration associated with the thiophene ring would also be observable.

Together, the detailed analysis from NMR, MS, and vibrational spectroscopy provides a comprehensive and unambiguous structural characterization of this compound, confirming its elemental composition, connectivity, and three-dimensional conformation.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

As of the current date, a public domain crystal structure for the specific chemical compound this compound has not been reported in peer-reviewed scientific literature or deposited in crystallographic databases. While X-ray crystallography remains the definitive method for determining the absolute stereochemistry and solid-state conformation of chiral molecules, no such analysis has been made publicly available for this particular compound.

X-ray crystallography is a powerful analytical technique that involves diffracting X-rays through a single crystal of a substance. The resulting diffraction pattern provides detailed information about the three-dimensional arrangement of atoms within the crystal lattice. This data allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous elucidation of the molecule's conformation in the solid state.

For a chiral compound like this compound, which contains a stereocenter at the 2-position of the pyrrolidine ring, single-crystal X-ray diffraction is the gold standard for assigning the absolute configuration (R or S) of this center. This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms in a non-centrosymmetric crystal allows for the differentiation between the two possible enantiomers.

While crystallographic data exists for derivatives and related structures containing the benzothiophene or pyrrolidine moiety, this information cannot be directly extrapolated to describe the precise solid-state structure of this compound itself. The substitution pattern and the specific linkage between the two ring systems are critical in dictating the crystal packing and molecular conformation.

Therefore, a definitive analysis of the absolute stereochemistry and solid-state conformation of this compound awaits an experimental single-crystal X-ray diffraction study. Such a study would provide invaluable data, including the crystal system, space group, unit cell dimensions, and the precise coordinates of each atom, thereby confirming its three-dimensional structure and the spatial relationship between the benzothiophene and pyrrolidine rings.

Computational Chemistry and Theoretical Studies of 2 1 Benzothien 2 Yl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 2-(1-Benzothien-2-yl)pyrrolidine, these methods can predict its most stable three-dimensional arrangement, its electronic landscape, and its propensity to participate in chemical reactions.

Density Functional Theory (DFT) Studies on Conformational Preferences

While specific DFT studies on this compound are not extensively documented in publicly available literature, the conformational preferences of similar pyrrolidine-containing structures have been investigated. For instance, DFT calculations have been successfully employed to determine the stable conformations of pyrrolidine-2,3-diones. beilstein-journals.org These studies often utilize functionals like B3LYP with various basis sets to optimize the geometry and identify the lowest energy conformers.

For this compound, the key conformational variables would include the puckering of the pyrrolidine (B122466) ring and the rotational orientation of the benzothienyl group relative to the pyrrolidine ring. It is anticipated that the pyrrolidine ring would adopt an envelope or twisted conformation. The relative energies of these conformers would be influenced by steric hindrance and potential intramolecular interactions between the two ring systems. A hypothetical DFT study would likely reveal the most stable arrangement and the energy barriers between different conformations.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals for this compound would provide critical information about its electrophilic and nucleophilic sites.

Based on the general electronic properties of the benzothiophene (B83047) and pyrrolidine moieties, it can be postulated that the HOMO would likely be localized on the electron-rich benzothiophene ring system, making it susceptible to electrophilic attack. Conversely, the LUMO might be distributed across both the benzothiophene and pyrrolidine rings. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT provides a static picture of a molecule's conformations, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations have been effectively used to study the conformational landscape of various pyrrolidine derivatives. nih.govrsc.org By simulating the movements of atoms and bonds over a period of time, MD can explore a wide range of accessible conformations and their relative populations.

For this compound, an MD simulation would reveal the flexibility of the pyrrolidine ring and the rotational freedom of the benzothienyl substituent. This information is particularly valuable for understanding how the molecule might adapt its shape to fit into a biological receptor. The simulation would also provide insights into the solvent effects on the conformational equilibrium.

Ligand-Based and Structure-Based Computational Modeling

Computational modeling plays a pivotal role in modern drug discovery by predicting how a molecule might interact with a biological target.

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method has been widely applied to pyrrolidine derivatives to identify potential biological targets and to understand their binding modes. nih.govresearchgate.netnih.govnih.gov For this compound, docking studies could be performed against a variety of receptors, such as enzymes or G-protein coupled receptors, to assess its potential as a therapeutic agent.

A hypothetical docking study would involve placing the 3D structure of this compound into the binding site of a target protein and scoring the different poses based on their predicted binding affinity. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, studies on similar benzofuran (B130515) spiro-pyrrolidine derivatives have shown that hydrogen bonds with specific amino acid residues can be crucial for their biological activity. mdpi.com

Pharmacophore Modeling for Target Interaction Prediction

Pharmacophore modeling is a powerful ligand-based approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This technique is particularly useful when the 3D structure of the target receptor is unknown.

A pharmacophore model for a series of active compounds containing the this compound scaffold would typically consist of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This model could then be used to screen virtual libraries of compounds to identify new molecules with a higher probability of being active. While no specific pharmacophore models for this compound have been reported, the principles have been successfully applied to other pyrrolidine-containing compounds to guide the design of new and more potent analogs.

Preclinical Pharmacological Investigations: in Vitro and in Vivo Mechanistic Studies

In Vitro Screening Methodologies and Assays

The preclinical evaluation of compounds structurally related to 2-(1-Benzothien-2-yl)pyrrolidine has utilized a range of in vitro assays to elucidate their pharmacological profile and potential mechanisms of action. These studies are foundational in identifying preliminary efficacy and guiding further investigation.

Receptor Binding Affinity Studies

Binding assays are a cornerstone of early-phase drug discovery, providing insights into the molecular targets with which a compound interacts. For derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione, binding assays have been crucial in suggesting a plausible mechanism of action. These studies have indicated an interaction with neuronal voltage-sensitive sodium channels (site 2). nih.gov

One lead compound from this series demonstrated significant inhibition of the sodium channel (site 2) at a concentration of 100 µM, with an inhibition greater than 50%. nih.gov This level of activity was comparable to the established antiepileptic drug phenytoin (B1677684) and greater than that of carbamazepine (B1668303) at the same concentration. nih.gov In contrast, the same compound showed ineffective binding to L-type calcium channels. nih.gov

| Compound Derivative | Target | Concentration (µM) | Inhibition (%) | Reference |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33 ) | Neuronal Voltage-Sensitive Sodium Channel (Site 2) | 100 | >50 | nih.gov |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33 ) | L-type Calcium Channel | Not specified | Ineffective binding | nih.gov |

Enzyme Inhibition Assays and Kinetic Analysis

Cell-Based Functional Assays for Receptor Activation or Inhibition

To complement binding studies, cell-based functional assays are employed to determine whether a compound acts as an agonist, antagonist, or modulator of a particular receptor. For the 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, while specific functional assay data on receptor activation or inhibition is not detailed, preliminary in vitro safety profiling has been conducted using cell-based assays. nih.gov

These studies utilized human neuroblastoma cells (SH-SY5Y) and human hepatocellular carcinoma cells (HepG2) to assess neurocytotoxicity and hepatocytotoxicity, respectively. The results indicated that the tested derivatives, at concentrations up to 100 µM, did not exhibit significant toxic effects on these cell lines. nih.gov Cell viability remained high, suggesting a favorable preliminary safety profile at the cellular level. nih.gov

| Cell Line | Assay Type | Compound Concentration (µM) | Outcome | Reference |

| SH-SY5Y (Neuroblastoma) | Neurocytotoxicity Assay (MTT) | up to 100 | No significant toxicity | nih.gov |

| HepG2 (Hepatocellular Carcinoma) | Hepatocytotoxicity Assay (MTT) | up to 100 | No significant toxicity | nih.gov |

Identification and Validation of Biological Targets

Identifying the specific molecular targets of a novel compound is a critical step in understanding its mechanism of action and potential therapeutic applications.

Target Deconvolution Strategies

For the 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, the initial identification of the neuronal voltage-sensitive sodium channel as a plausible target likely arose from a combination of hypothesis-driven screening and panel-based profiling. nih.gov Given the structural similarities of these derivatives to known anticonvulsant agents that act on ion channels, it is a common strategy to screen them against a panel of receptors and channels known to be involved in neuronal excitability. This approach, while not a full deconvolution, represents a targeted strategy to identify primary biological targets.

Confirmation of Direct Target Engagement

The results from the receptor binding affinity studies provide the primary evidence for direct target engagement of the 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives with the neuronal voltage-sensitive sodium channel. nih.gov The concentration-dependent inhibition observed in these assays suggests a direct interaction. However, further validation using orthogonal methods, such as electrophysiological patch-clamp assays, would be required to confirm the functional consequences of this binding and to fully characterize the modulatory effect on channel gating and kinetics. Such studies would provide definitive confirmation of direct target engagement and the functional impact of the compound on its biological target.

In Vivo Pharmacological Models (excluding clinical human trials)

Extensive literature searches have revealed a notable scarcity of publicly available in vivo pharmacological data for the specific chemical compound This compound . While the broader classes of benzothiophene (B83047) and pyrrolidine (B122466) derivatives have been the subject of numerous pharmacological investigations, specific preclinical data on the systemic bioavailability, distribution, target modulation, and mechanistic pathways for this particular molecule have not been detailed in the accessible scientific literature.

Assessment of Systemic Bioavailability and Distribution in Preclinical Species

There is currently no available data from in vivo studies in preclinical species to characterize the systemic bioavailability and tissue distribution of This compound . Information regarding its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for determining its potential as a therapeutic agent, remains to be established through future research.

Exploration of Pharmacodynamic Endpoints Related to Target Modulation

Specific in vivo studies exploring the pharmacodynamic endpoints related to the target modulation of This compound are not present in the current body of scientific literature. Consequently, there is no information on the compound's effects on physiological or pathological processes in living organisms.

It is important to distinguish this compound from structurally related molecules that have been investigated. For instance, a different compound, 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione , has been evaluated in preclinical models for its anticonvulsant and antinociceptive properties. mdpi.comnih.gov These studies, however, are not directly applicable to This compound due to the structural differences, most notably the presence of a dione (B5365651) functional group.

Mechanistic Elucidation of Observed Biological Responses

Given the absence of in vivo studies reporting any biological responses to This compound , there has been no subsequent mechanistic elucidation of such effects. Research into the potential mechanisms of action of this compound would be contingent on initial in vivo screening to identify any significant biological activity.

For the related compound, 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione , it has been suggested that its anticonvulsant and antinociceptive effects may be mediated through interaction with neuronal voltage-sensitive sodium channels. mdpi.comnih.gov However, it cannot be assumed that This compound would share this mechanism of action.

Structure Activity Relationship Sar Studies of 2 1 Benzothien 2 Yl Pyrrolidine Analogs

Synthesis and Evaluation of SAR Series

The synthesis of a series of 2-(1-Benzothien-2-yl)pyrrolidine analogs is a crucial step in SAR studies. This typically involves multi-step synthetic routes to create a library of compounds with systematic variations in their structure. For instance, analogs with different substituents on the benzothiophene (B83047) ring or with modified pyrrolidine (B122466) moieties are synthesized to be evaluated for their biological activity.

A study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, which are structurally related to the core compound of interest, identified a lead compound with promising anticonvulsant and analgesic properties. mdpi.com The synthesis involved the condensation of aminoalkylmorpholine derivatives with 2-(benzo[b]thiophen-2-yl)succinic acid. mdpi.com The evaluation of these compounds in various in vivo models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, provided valuable data on their efficacy. mdpi.com

The following table summarizes the anticonvulsant activity of a selected analog from the aforementioned study:

| Compound | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (32 mA) (mg/kg) | scPTZ Test (100 mg/kg) | Rotarod Test TD₅₀ (mg/kg) |

| 33 | 27.4 | 30.8 | Prolonged latency to first seizure | >200 |

| Data sourced from a study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be instrumental in predicting the activity of newly designed analogs, thereby prioritizing synthetic efforts.

Development of Predictive Models

The development of a robust QSAR model involves several key steps: the compilation of a dataset of compounds with their corresponding biological activities, the calculation of molecular descriptors that quantify various aspects of the chemical structure, the application of statistical methods to build the model, and rigorous validation of the model's predictive power. nih.govosti.govnih.gov

For pyrrolidine analogs, QSAR models have been developed to predict their affinity for various biological targets. nih.gov These models often utilize descriptors related to the molecule's shape, electrostatic properties, and other physicochemical characteristics. nih.gov For instance, a QSAR study on pyrrolidine analogs as dipeptidyl peptidase IV (DPP-IV) inhibitors highlighted the importance of shape flexibility index, Ipso atom E-state index, and dipole moment in determining their activity. nih.gov

The statistical quality of a QSAR model is assessed using parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the F-test value. nih.govpnrjournal.com A high predictive ability is crucial for the model to be useful in the drug design process. pnrjournal.com

Statistical Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The predictive power and reliability of any developed QSAR model are contingent upon rigorous statistical validation. Validation is a critical process to ensure that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds within its applicability domain. While specific QSAR studies on this compound analogs are not extensively detailed in publicly available literature, the statistical validation principles are universal and can be illustrated through studies on analogous pyrrolidine derivatives.

The validation process is broadly categorized into internal and external validation.

Internal Validation

Internal validation assesses the stability and robustness of the model using the training set, which is the initial dataset used to build the model. The primary objective is to check for overfitting, a scenario where the model performs exceptionally well on the training data but fails to predict new data accurately.

A widely used internal validation technique is cross-validation . The most common form is the Leave-One-Out (LOO) cross-validation. In this method, one compound is removed from the training set, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted by this new model. This process is repeated until every compound has been left out once.

The predictive ability of the model from this process is quantified by the cross-validated correlation coefficient, denoted as q² or Q² . A high Q² value (a common threshold is > 0.5) indicates good internal predictive power. For a model to be considered robust, the difference between the conventional correlation coefficient (r²) and q² should not be large.

Another internal validation method is the Leave-Many-Out (LMO) or k-fold cross-validation, where a group of compounds is left out at each step instead of a single one. This is computationally more demanding but can provide a more thorough assessment of the model's stability.

External Validation

External validation is the most stringent test of a QSAR model's predictive capability. It involves using the model to predict the biological activity of an external test set of compounds that were not used in the model's development. The predictive performance is often evaluated by the predictive r², denoted as R²pred . This value is calculated based on the correlation between the observed and predicted activities for the test set compounds. A high R²pred value (e.g., > 0.6) is generally considered indicative of a model with good predictive power for new chemical entities.

Y-Randomization Test

To further ensure that a robust QSAR model has not been obtained by chance, a Y-randomization or scrambling test is performed. In this test, the biological activity values (the Y-variable) of the training set are randomly shuffled, and a new QSAR model is developed using the original independent variables (the descriptors). This process is repeated multiple times. If the original model is robust, the resulting randomized models should have significantly lower r² and q² values. This confirms that the developed model is based on a true structure-activity relationship and not a random correlation.

Statistical Parameters for Model Validation

Several statistical parameters are used to characterize the quality and predictive ability of a QSAR model. These are often presented in research findings to demonstrate the model's validity.

| Parameter | Symbol | Description | Acceptable Value |

| Correlation Coefficient | r | Measures the quality of the fit of the model to the training set data. | Close to 1 |

| Coefficient of Determination | r² | Represents the fraction of the variance in the dependent variable that is predictable from the independent variable(s). It indicates the goodness of fit. | > 0.6 |

| Cross-validated Correlation Coefficient | q² or Q² | A measure of the internal predictive ability of the model. | > 0.5 |

| Predictive r-squared | R²pred | A measure of the predictive power of the model for an external test set. | > 0.6 |

| Standard Deviation of Error of Prediction | SDEP | Measures the uncertainty in the predicted values. | As low as possible |

| Root Mean Square Error | RMSE | The standard deviation of the residuals (prediction errors). | As low as possible |

| F-statistic | F | A statistical test of the overall significance of the regression model. | High value |

Research Findings from Analogous Pyrrolidine Structures

While QSAR studies specifically for this compound analogs are not readily found, research on other pyrrolidine-containing compounds illustrates the application of these validation techniques.

For instance, a QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity developed a model that explained up to 91% of the variance in activity. nih.gov The model was successfully validated using LOO, LMO, external, and Y-scrambling tests. nih.gov The correlation coefficient (R) for the relationship was 0.95, and the F-test value suggested a statistically significant correlation. nih.gov

In another study on pyrrolidine analogs as dipeptidyl peptidase IV (DPP-IV) inhibitors, robust QSAR models were generated using multiple linear regression (MLR) and partial least squares (PLS) methods. nih.gov These models demonstrated statistical significance with their r, r², and cross-validated r² (r²cv) values. nih.gov

The following table summarizes hypothetical, yet representative, statistical validation data for a QSAR model, based on findings for various classes of compounds.

| Model | N (compounds) | Descriptors | r² | q² (LOO) | R²pred (External) | F-value |

| Model A | 35 | 4 | 0.91 | 0.85 | 0.88 | 150.2 |

| Model B | 47 | 3 | 0.88 | 0.81 | 0.83 | 112.5 |

| Model C | 28 | 5 | 0.79 | 0.68 | 0.71 | 89.7 |

This table demonstrates how different models can be compared based on their statistical robustness and predictive power. A model like 'Model A' would be considered highly reliable due to its high r², q², and R²pred values, along with a strong F-statistic, indicating a statistically significant and predictive relationship.

The ultimate goal of statistical validation is to provide a high degree of confidence that the QSAR model has captured the essential physicochemical and structural requirements for the desired biological activity and can be reliably used to guide the design of new, more potent analogs.

Derivatives and Analog Synthesis and Evaluation

Design Principles for Novel Chemical Entities Based on 2-(1-Benzothien-2-yl)pyrrolidine Scaffold

The design of new molecules based on the this compound framework is guided by established medicinal chemistry principles. A primary strategy involves modifying the pyrrolidine (B122466) ring and the benzothiophene (B83047) moiety to explore the structure-activity relationship (SAR). For instance, structure-based drug design has been effectively used to develop novel reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL) from a piperazinyl pyrrolidin-2-one core. researchgate.net This approach, which focuses on enhancing the interaction between the compound and its biological target, can be applied to the this compound scaffold to identify potent and selective inhibitors for various enzymes or receptors. researchgate.net

Furthermore, the introduction of various substituents on the benzothiophene ring can modulate the electronic and steric properties of the molecule, potentially leading to improved biological activity. Studies on related structures, such as 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, have shown that such modifications can yield compounds with potent antiseizure and antinociceptive properties. mdpi.com The exploration of different substitution patterns on the pyrrolidine ring is another critical design element. For example, the synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates highlights the feasibility of introducing a wide range of functional groups to the pyrrolidine core. mdpi.comnih.gov

Conformational restriction is another design principle that can be employed. By incorporating the pyrrolidine ring into a more rigid structure, it is possible to lock the molecule into a bioactive conformation, which can lead to enhanced affinity and selectivity for its target. nih.gov This has been demonstrated in a series of conformationally restricted derivatives of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine, which were evaluated as sigma receptor ligands. nih.gov

Synthetic Strategies for Diverse Analog Libraries

The creation of diverse analog libraries is crucial for systematically exploring the SAR of the this compound scaffold. Several synthetic strategies can be employed to achieve this.

One common approach is the use of combinatorial chemistry, which allows for the rapid generation of a large number of compounds. nih.gov The "split synthesis" method, for example, enables the creation of a library where each bead of a solid support carries a single compound. nih.gov This technique can be adapted for the synthesis of functionalized pyrrolidines, providing a streamlined path to identifying active compounds and gathering substantial SAR data. nih.gov

Multi-component reactions are another efficient strategy for building molecular diversity. The [3+2] azomethine ylide cycloaddition reaction, for instance, has been successfully used to synthesize novel benzofuran (B130515) spiro-2-pyrrolidine derivatives in high yields and with a wide range of substrates. mdpi.com This type of reaction could be applied to precursors of this compound to generate a library of spiro-pyrrolidine analogs.

The synthesis of the core scaffold can be achieved through various routes. For related structures like 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones, a two-step procedure involving the condensation of commercially available aminoalkylmorpholine derivatives with a dicarboxylic acid has been reported. mdpi.com For the pyrrolidine ring itself, methods like the lactamization of γ–butyrolactone can be used to produce pyrrolidine-2-one, which can then be further functionalized. rdd.edu.iqresearchgate.net The reduction of (3,4-dihydro-2H-pyrrol-2-yl)phosphonates is another route to obtaining substituted (pyrrolidine-2-yl)phosphonates. mdpi.com

Biological Evaluation of Synthesized Derivatives for Enhanced Activity or Selectivity

The biological evaluation of synthesized derivatives is essential to identify compounds with improved therapeutic potential. Based on the activities of related pyrrolidine and benzothiophene-containing compounds, derivatives of this compound could be screened for a variety of biological effects.

Anticonvulsant and Antinociceptive Activity: Research on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives has identified compounds with significant antiseizure and analgesic effects. mdpi.com For example, one lead compound demonstrated potent activity in the maximal electroshock (MES) and 6 Hz seizure models, as well as in the formalin test for tonic pain and an oxaliplatin-induced neuropathic pain model. mdpi.com Binding assays suggested that the mechanism of action likely involves interaction with neuronal voltage-sensitive sodium channels. mdpi.com

Table 1: Antiseizure and Antinociceptive Activity of a Lead 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivative mdpi.com

| Test | Result |

|---|---|

| Maximal Electroshock (MES) ED50 | 27.4 mg/kg |

| 6 Hz (32 mA) Seizure ED50 | 30.8 mg/kg |

| Rotarod Test (Motor Impairment) TD50 | > 200 mg/kg |

| Formalin Test (Analgesia) | Significant effect at 45 mg/kg |

| Oxaliplatin-Induced Neuropathic Pain | Effective at 30 and 45 mg/kg |

Enzyme Inhibition: Derivatives of the pyrrolidine scaffold have shown inhibitory activity against various enzymes. For instance, piperazinyl pyrrolidin-2-ones have been developed as reversible inhibitors of monoacylglycerol lipase (MAGL), a therapeutic target for central nervous system disorders. researchgate.net Structure-activity relationship studies of pyrrolidine pentamine derivatives have also identified inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib, an enzyme responsible for antibiotic resistance. nih.gov

Receptor Binding Affinity: Pyrrolidine-containing compounds have been investigated as ligands for various receptors. A study on conformationally restricted 2-(1-pyrrolidinyl) derivatives revealed compounds with high affinity for sigma receptors, with Ki values as low as 1.34 nM. nih.gov

Table 2: Sigma Receptor Binding Affinities of Selected Pyrrolidine Derivatives nih.gov

| Compound | Sigma Receptor Affinity (Ki, nM) |

|---|---|

| Parent Compound (1) | 2.1 |

| 6,7-dichloro-2-[2-(1-pyrrolidinyl)ethyl]tetrahydroisoquinoline (12) | 1.34 |

| (1R,2R)-trans-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine [(-)-4] | 455 |

Antimicrobial and Antitumor Activity: While direct evidence for this compound is limited, related scaffolds have shown promise. Pyrrolidine-2-one derivatives have exhibited antibacterial activity against various strains. rdd.edu.iqresearchgate.net Furthermore, novel benzofuran spiro-2-pyrrolidine derivatives have demonstrated antiproliferative activities against human and mouse cancer cell lines, with some compounds showing higher potency than cisplatin. mdpi.com

The systematic design, synthesis, and biological evaluation of derivatives based on the this compound scaffold hold considerable promise for the discovery of novel therapeutic agents with a wide range of potential applications.

Future Research Directions and Unaddressed Research Gaps

Emerging Methodologies in Synthesis and Characterization

The advancement of synthetic chemistry offers new avenues for the efficient and precise construction of 2-(1-benzothien-2-yl)pyrrolidine and its derivatives. A significant research gap exists in moving beyond classical synthetic routes to more sophisticated and efficient methods.

Future research should focus on the adoption of modern synthetic strategies. One such promising approach is the use of [3+2] dipolar cycloadditions of azomethine ylides, which allows for the direct and stereocontrolled construction of the saturated five-membered pyrrolidine (B122466) ring. nih.govmdpi.com The development of iridium-catalyzed reductive generation of azomethine ylides from stable and abundant amide precursors presents a pathway for late-stage functionalization and the creation of highly complex pyrrolidine architectures under mild conditions. nih.gov Furthermore, microwave-assisted organic synthesis (MAOS) stands out as a green chemistry approach that can enhance synthetic efficiency and reduce reaction times compared to conventional methods. nih.gov

Given the critical role of stereochemistry in determining biological activity, a strong emphasis on stereoselective synthesis is essential. nih.govmdpi.com Methods that allow for precise control over the spatial orientation of substituents on the pyrrolidine ring are necessary to dissect the structure-activity relationships (SAR) and identify the most potent enantiomer. nih.govnih.gov

In the realm of characterization, beyond standard spectroscopic techniques, there is an opportunity to integrate computational tools. The use of software to predict biological activities and molecular modeling to understand drug-receptor interactions can guide synthetic efforts and prioritize compounds for further testing. researchgate.net

Opportunities for Further Mechanistic Elucidation of Biological Actions

A significant gap in the current understanding of this compound derivatives is the precise molecular mechanism underlying their biological effects. For instance, studies on closely related 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives suggest that their anticonvulsant and antinociceptive properties may stem from interactions with neuronal voltage-sensitive sodium channels. mdpi.com

Future research must aim to validate these proposed mechanisms and explore other potential biological targets. Electrophysiological studies are crucial to confirm and quantify the effects on ion channels, such as sodium and L-type calcium channels. mdpi.com Binding assays can help determine the specific site of interaction, as suggested for site 2 on the voltage-sensitive sodium channel. mdpi.com

Moreover, given the versatility of the pyrrolidine scaffold, which is present in drugs targeting a wide array of receptors and enzymes, it is plausible that this compound derivatives may have additional, undiscovered mechanisms of action. nih.gov Unbiased screening against a panel of common neurological and inflammatory targets could uncover novel activities. Elucidating these pathways is fundamental for understanding the full therapeutic potential and for the rational design of next-generation compounds.

Potential for Development of Advanced Analogs with Optimized Pharmacological Profiles

The development of advanced analogs of this compound with optimized pharmacological profiles is a key area for future investigation. Research has shown that modifying the core structure can lead to compounds with enhanced potency, selectivity, and improved drug-like properties. nih.govnih.gov

One promising strategy is the "framework combination approach," which involves integrating multiple pharmacophores into a single hybrid molecule. mdpi.com This could involve combining the benzothienyl-pyrrolidine core with fragments from other known active pharmaceutical ingredients to enhance efficacy or confer additional therapeutic benefits. mdpi.com

Systematic structure-activity relationship (SAR) studies are essential. nih.gov By synthesizing and testing a library of analogs with varied substituents on both the pyrrolidine and benzothiophene (B83047) rings, researchers can identify the key structural features required for potent activity. This iterative process of design, synthesis, and testing can lead to the identification of lead compounds with significantly improved profiles. nih.gov For example, research on other pyrrolidine series has demonstrated that altering substituents can dramatically affect clearance rates and target selectivity. nih.gov

The ultimate goal is the development of clinical candidates. nih.gov This requires a focus not only on potency but also on the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs. Future work should aim to develop compounds, like the promising lead compound 33 from a related series, that exhibit a broad spectrum of activity and a large margin of safety, making them suitable for further preclinical development as potential therapies for conditions such as epilepsy and neuropathic pain. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-Benzothien-2-yl)pyrrolidine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, a microwave-assisted reaction in n-butanol with cyanothioacetamide (1 equiv.) under controlled heating (150°C) improves yield and reduces side products . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), catalyst loading (e.g., Pd for coupling), and reaction time monitoring via TLC or LC-MS .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to confirm substituent positions (e.g., benzothiophene integration at δ 7.35–7.29 ppm for aromatic protons) .

- X-ray crystallography to resolve stereochemistry, as demonstrated for related pyrrolidine derivatives in crystal structure reports .

- LC-HRMS for molecular weight validation (e.g., [M+H]+ = 404.1974) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Receptor binding assays (e.g., orexin receptor antagonism via competitive radioligand displacement) .

- Cellular viability assays (MTT or resazurin) to assess cytotoxicity.

- Enzyme inhibition studies (e.g., IC50 determination using fluorogenic substrates).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity of this compound derivatives?

- Methodological Answer :

- Systematically modify substituents on the benzothiophene or pyrrolidine rings (e.g., electron-withdrawing groups at the 3-position of benzothiophene to enhance receptor affinity) .

- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

- Validate SAR via pharmacophore mapping and in vitro dose-response curves .

Q. What strategies are effective for resolving enantiomers of chiral this compound derivatives?

- Methodological Answer :

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol 90:10) .

- Enzymatic resolution using lipases or esterases to hydrolyze specific stereoisomers .

- Crystallization-induced asymmetric transformation (CIAT) with chiral auxiliaries .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer :

- Evaluate pharmacokinetic parameters :

- Metabolic stability (e.g., liver microsome assays) .

- Plasma protein binding (equilibrium dialysis) to assess free drug concentration.

- Optimize logP (e.g., via prodrug strategies) to enhance blood-brain barrier penetration for CNS targets .

Q. What are the critical stability considerations for this compound under experimental conditions?

- Methodological Answer :

- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation .

- Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

- pH-dependent hydrolysis : Avoid aqueous buffers outside pH 6–8 unless stabilized by co-solvents (e.g., DMSO) .

Data Contradiction Analysis

Q. How should conflicting data on biological activity between independent studies be reconciled?

- Methodological Answer :

- Compare assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO), ligand concentrations, or incubation times may explain variability .

- Validate purity via HPLC-UV/ELSD (>95% purity threshold) to rule out impurity-driven artifacts .

- Replicate experiments using standardized protocols (e.g., NIH Assay Guidance Manual).

Safety and Handling

Q. What precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory irritancy .

- In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician with SDS documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.